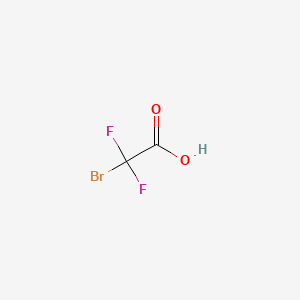

Bromodifluoroacetic acid

Übersicht

Beschreibung

Bromodifluoroacetic acid is a chemical compound that has been the subject of various studies due to its utility in organic synthesis. It is a versatile reagent that can be used to introduce bromo and difluoroacetyl groups into organic molecules. The compound has been employed in the synthesis of heterocycles, thioesters, benzophenones, xanthones, and fluorinated amino acids, indicating its broad applicability in the field of medicinal chemistry and drug discovery .

Synthesis Analysis

The synthesis of bromodifluoroacetic acid derivatives has been achieved through several methods. One approach involves copper-catalyzed bromodifluoroacetylative cyclization of enynes, which generates difluoroalkyl radicals that participate in radical addition/cyclization/bromination sequences . Another method includes the reaction of bromodifluoro(phenylsulfanyl)methane with activated aromatic compounds to yield various organic products . Additionally, ethyl bromodifluoroacetate has been used as a precursor for difluoromethylation reactions, showcasing its reactivity and potential for creating complex molecules .

Molecular Structure Analysis

The molecular structure of bromodifluoroacetic acid and its derivatives has been elucidated using techniques such as X-ray crystallography. For instance, the absolute configuration of bromofluoroacetic acid was established through the crystal structure analysis of its diastereoisomeric salts . Similarly, the structure of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) was characterized, revealing a distorted trigonal-bipyramidal coordination around the bismuth atom .

Chemical Reactions Analysis

Bromodifluoroacetic acid participates in a variety of chemical reactions. It has been used in Friedel–Crafts-type alkylation, N-formylation of amines, cross-coupling reactions, and Michael addition processes . These reactions demonstrate the compound's ability to form carbon-carbon and carbon-heteroatom bonds, which is crucial for the construction of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromodifluoroacetic acid derivatives have been studied to understand their behavior in different chemical environments. For example, bromodifluoroacetyl fluoride was prepared and characterized by FTIR spectroscopy, and its conformers were analyzed both experimentally and theoretically . These studies provide insights into the reactivity and stability of the compound, which are important for its practical applications in synthesis.

Wissenschaftliche Forschungsanwendungen

Copper-Catalyzed N-Formylation of Amines

Bromodifluoroacetic acid derivatives, like Ethyl bromodifluoroacetate (BrCF2COOEt), have been used in copper-catalyzed N-formylation of amines. This process facilitates the smooth formation of N-formamides from a range of primary, secondary, cyclic arylamines, and aliphatic amines (Li et al., 2018).

Reformatskii-type Syntheses

Chlorodifluoroacetic acid, a close relative of bromodifluoroacetic acid, has shown potential in Reformatskii-type syntheses of fluorine-containing molecules. This offers an attractive extension to the more expensive bromodifluoroacetic acid (Lang & Schaub, 1988).

Triple Mode of Alkylation

Ethyl bromodifluoroacetate has been explored for its triple mode of chemical reactivity. It's used as a difluorocarbene precursor for difluoromethylation of soft nucleophiles and shows divergent reactivity based on nucleophilicity and the base used (Polley et al., 2018).

Pd-Catalyzed Difluoromethylation

Bromodifluoroacetate is utilized in palladium-catalyzed difluoromethylation of aryl boronic acids. This reaction is significant for drug discovery and development due to its high efficiency and compatibility with various functional groups (Feng et al., 2016).

Synthesis of Difluorinated Pseudopeptides

Bromodifluoroacetate derivatives have been used in the Ugi reaction for preparing difluorinated pseudopeptides, showing the compound's utility in synthesizing complex fluorine-containing molecules (Gouge et al., 2004).

Catalytic Distillation Processes

Bromodifluoroacetic acid synthesis technology has been improved through catalytic distillation processes, enhancing the purity and yield of the product (Lupachev et al., 2019).

Deoxytrifluoromethylation of Alcohols

Phenyl bromodifluoroacetate, a derivative of bromodifluoroacetic acid, has been employed in the Cu-catalyzed deoxytrifluoromethylation of alcohols. This method is useful for medicinal, agricultural, and material chemists (de Azambuja et al., 2019).

Effect on Haloacetic Acid Speciation

Studies on the effect of bromide ion on the distribution of haloacetic acid species in the chlorination and chloramination of waters containing aquatic humic substances have utilized bromodifluoroacetic acid (Cowman & Singer, 1996).

Rhodium-Catalyzed Reformatsky-type Reaction

Ethyl bromodifluoroacetate has been used in the Rhodium-catalyzed Reformatsky-type reaction for the synthesis of β-hydroxy-α,α-difluoro carboxylic acid ethyl esters (Sato et al., 2004).

Safety And Hazards

Bromodifluoroacetic acid is a hazardous substance. It is recommended to wear personal protective equipment when handling it and to use it only in well-ventilated areas . Contact with skin, eyes, and clothing should be avoided, and inhalation or ingestion of its vapors or spray mist should be prevented .

Zukünftige Richtungen

Bromodifluoroacetic acid is used as an industrially demanded semiproduct, particularly for the production of polymers with specific properties and the synthesis of a number of medicines . Its derivatives are widely used in organic synthesis . The traditional method used for the synthesis of fluororganic acids is a multistage process, which requires great capital and energy expenditures . This process can be intensified by replacing its final stages via the synthesis of acid from ester through the combined transesterification process in a catalytic distillation column .

Eigenschaften

IUPAC Name |

2-bromo-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrF2O2/c3-2(4,5)1(6)7/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCMQBRCQWOSHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378334 | |

| Record name | Bromodifluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromodifluoroacetic acid | |

CAS RN |

354-08-5 | |

| Record name | 2-Bromo-2,2-difluoroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromodifluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2,2-difluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

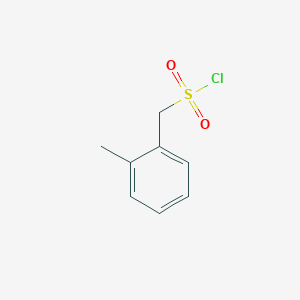

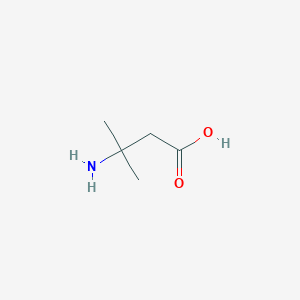

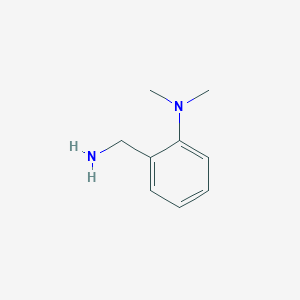

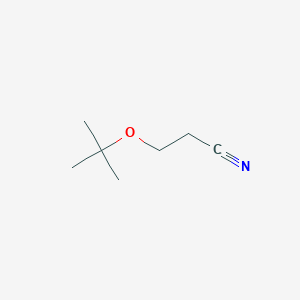

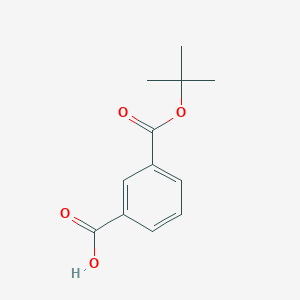

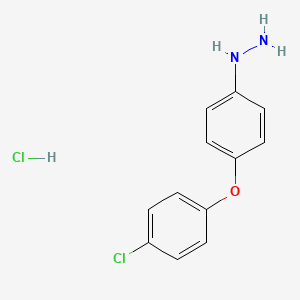

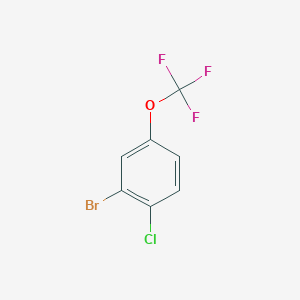

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(aminomethyl)phenyl]acetamide Hydrochloride](/img/structure/B1271464.png)

![2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile](/img/structure/B1271485.png)